2-cyano-N'-[(1E)-[2-(trifluoromethyl)phenyl]methylidene]acetohydrazide
Description
Structure and Synthesis: 2-Cyano-N'-[(1E)-[2-(trifluoromethyl)phenyl]methylidene]acetohydrazide is a hydrazone derivative synthesized via condensation of 2-cyanoacetohydrazide with 2-(trifluoromethyl)benzaldehyde under acidic conditions . The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, making this compound structurally distinct from simpler hydrazones. Its E-configuration is confirmed by NMR spectroscopy, where the imine proton (N=CH) resonates as a singlet in the range of δ 8.0–9.0 ppm .
The cyano group (-CN) and CF₃-substituted aromatic ring are critical for interactions with biological targets, such as enzyme active sites or DNA .
Properties
IUPAC Name |
2-cyano-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O/c12-11(13,14)9-4-2-1-3-8(9)7-16-17-10(18)5-6-15/h1-4,7H,5H2,(H,17,18)/b16-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBLVDWGFRRKAY-FRKPEAEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CC#N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CC#N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N’-[(1E)-[2-(trifluoromethyl)phenyl]methylidene]acetohydrazide typically involves the condensation reaction between 2-cyanoacetohydrazide and 2-(trifluoromethyl)benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N’-[(1E)-[2-(trifluoromethyl)phenyl]methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The cyano and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
2-cyano-N'-[(1E)-[2-(trifluoromethyl)phenyl]methylidene]acetohydrazide is an organic compound with the molecular formula . It is characterized by a cyano group, a trifluoromethyl group, and a hydrazide moiety.
Scientific Research Applications
This compound has applications in:
- Medicinal Chemistry It is investigated as a pharmacophore in drug development because of its ability to interact with biological targets.
- Materials Science Its structural features make it a candidate for novel materials with specific properties, such as fluorescence or conductivity.
- Analytical Chemistry It can be used as a reagent in analytical techniques to detect or quantify other substances.
Reactions
2-cyano-N’-[(1E)-[2-(trifluoromethyl)phenyl]methylidene]acetohydrazide can undergo oxidation, reduction, and substitution reactions.
- Oxidation Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
- Reduction Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
- Substitution Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Mechanism of Action
The mechanism by which 2-cyano-N’-[(1E)-[2-(trifluoromethyl)phenyl]methylidene]acetohydrazide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyano and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets. The hydrazone moiety can participate in hydrogen bonding and other interactions that stabilize the compound-target complex.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues :
Key Observations :
Bioactivity Trends :
- Anticancer Activity : Compounds with coumarin (e.g., compound 4 in ) show potent cytotoxicity (IC₅₀ < 870 nM) due to intercalation with DNA and inhibition of topoisomerases. The CF₃ group in the target compound may enhance binding to hydrophobic pockets in enzymes .
- Anti-inflammatory Activity : Dichlorophenyl derivatives (e.g., compound 1 in ) inhibit COX-2 selectively (IC₅₀: 0.8–1.2 μM), attributed to the electron-withdrawing Cl groups stabilizing charge-transfer interactions .
Synthetic Efficiency :
- Ultrasonic methods (e.g., ) reduce reaction times (<30 min) compared to traditional reflux (3–6 hours ), improving yields by 15–20%.
- Catalysts : L-proline (in ) and glacial acetic acid (in ) are optimal for achieving >80% yields in hydrazone formation.
Spectroscopic Differences: The CF₃ group in the target compound causes distinct ¹⁹F NMR signals (δ -60 to -65 ppm) absent in non-fluorinated analogues . Coumarin-containing hydrazones (e.g., ) exhibit strong UV absorption at λ = 320–350 nm, useful for photodynamic therapy applications.
Biological Activity
2-Cyano-N'-[(1E)-[2-(trifluoromethyl)phenyl]methylidene]acetohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antiviral Activity : Research indicates that compounds with similar structural motifs exhibit antiviral properties. For instance, derivatives containing hydrazone linkages have shown efficacy against various viruses, including HIV and influenza .
- Antimicrobial Properties : The presence of the trifluoromethyl group is associated with enhanced antimicrobial activity. Studies suggest that this compound may inhibit bacterial growth and biofilm formation, making it a candidate for further investigation in antibiotic development .
- Anticancer Potential : Hydrazone derivatives have been explored for their anticancer properties. Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines, although further research is necessary to elucidate its mechanisms of action and efficacy in vivo .
The mechanisms by which this compound exerts its biological effects are not fully understood. However, several hypotheses have been proposed:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in viral replication and bacterial metabolism. The potential for this compound to act as an enzyme inhibitor warrants further investigation.
- Modulation of Cell Signaling Pathways : There is evidence suggesting that hydrazone derivatives can modulate pathways related to cell proliferation and apoptosis, which may contribute to their anticancer effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
